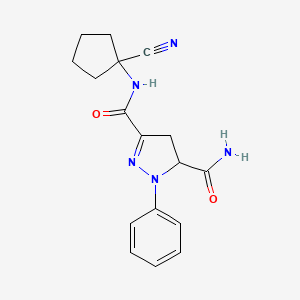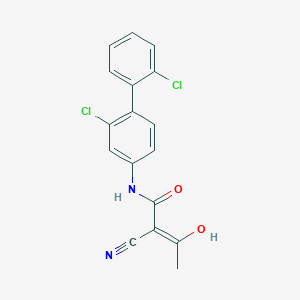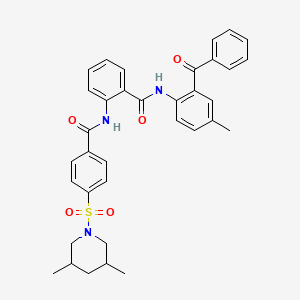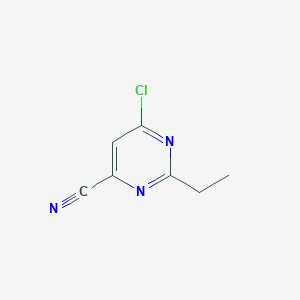
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, also known as CPPD, is a chemical compound that has been studied for its potential use in various scientific research applications. CPPD is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mechanism Of Action
The mechanism of action of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve glucose tolerance, and have neuroprotective effects. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has several advantages for lab experiments, including its ability to inhibit the enzyme DPP-IV, which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. However, one limitation for lab experiments is the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, which needs to be carefully monitored.
Future Directions
There are several future directions for research on N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, including its potential use as an anti-cancer agent, its neuroprotective effects, and its anti-inflammatory effects. Further studies are needed to investigate the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide and its effects on other physiological processes. Additionally, future studies could investigate the potential use of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been synthesized using different methods, including a one-pot reaction of 1-cyanocyclopentene, hydrazine hydrate, and diethyl malonate. The reaction mixture was refluxed in ethanol, and the product was obtained by column chromatography. Another method involves the reaction of 1-cyanocyclopentene with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The product was obtained by recrystallization from ethanol.
Scientific Research Applications
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been studied for its potential use in various scientific research applications, including its use as a potential anti-cancer agent. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have neuroprotective effects in animal models of these diseases.
properties
IUPAC Name |
5-N-(1-cyanocyclopentyl)-2-phenyl-3,4-dihydropyrazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-11-17(8-4-5-9-17)20-16(24)13-10-14(15(19)23)22(21-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRQXOORVJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)
![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)


![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)


![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)


![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)